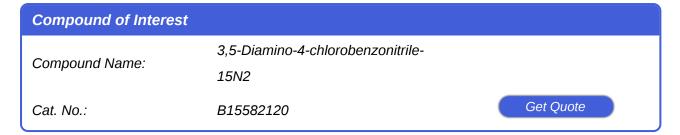


An In-depth Technical Guide to 3,5-Diamino-4chlorobenzonitrile-¹⁵N₂

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 3,5-Diamino-4-chlorobenzonitrile-15N2. This stable isotope-labeled compound is a crucial intermediate for the synthesis of labeled Lodoxamide, a potent mast cell stabilizer used in pharmacological research and drug development.

Core Chemical Properties

3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ is an aromatic organic compound. The presence of the stable, non-radioactive ¹⁵N isotope in the two amino groups makes it an invaluable tool for tracer studies in metabolism, pharmacokinetics, and quantitative analysis where mass spectrometry is used.

Data Presentation: Physicochemical Properties

The key physicochemical data for both the ¹⁵N₂-labeled compound and its unlabeled analogue are summarized below for easy comparison.



Property	3,5-Diamino-4- chlorobenzonitrile-¹⁵N₂	3,5-Diamino-4- chlorobenzonitrile (Unlabeled)
IUPAC Name	4-chloro-3,5- diamino(¹5N2)benzonitrile	3,5-Diamino-4- chlorobenzonitrile
Synonyms	2-Chloro-5-cyano-m- phenylenediamine- ¹⁵ N ₂ ; 4- Chloro-3,5- diaminobenzonitrile- ¹⁵ N ₂ [1]	4-Chloro-3,5- diaminobenzonitrile; 2-Chloro- 5-cyano-m-phenylenediamine
CAS Number	Not available	34207-46-0[2][3][4]
Molecular Formula	C7H6Cl ¹⁵ N2N	C7H6CIN3[5]
Molecular Weight	169.58 g/mol [1]	167.60 g/mol [5]
Topological Polar Surface Area (TPSA)	75.8 Ų (Calculated for unlabeled)	75.8 Ų
XLogP3	0.9 (Calculated for unlabeled)	0.9

Experimental Protocols

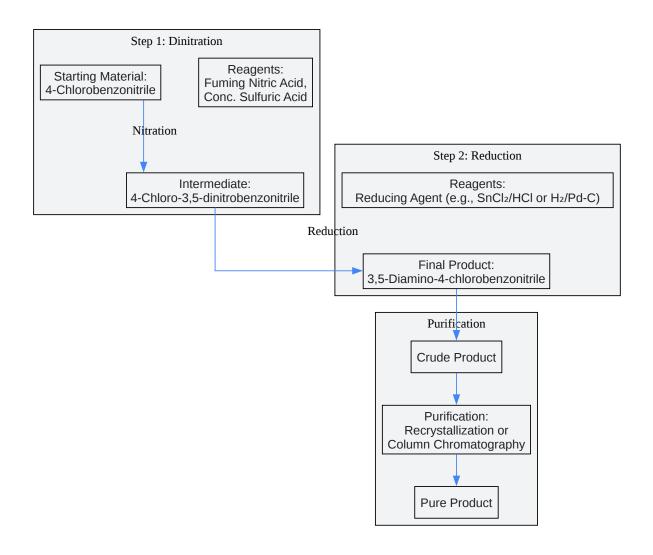
Detailed experimental data for 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ is not widely available in public literature. The following protocols are generalized methods adapted from the synthesis of related diaminobenzonitrile compounds and represent a plausible approach for its preparation and characterization.[5]

General Synthesis Protocol

The synthesis of diaminobenzonitriles often involves a two-step process starting from a substituted benzonitrile: dinitration followed by the reduction of the nitro groups.[5] To produce the ¹⁵N₂-labeled compound, ¹⁵N-labeled reagents would need to be incorporated at an appropriate step. A plausible, though not explicitly documented, route would involve the reduction of a dinitro precursor using a ¹⁵N-labeled source or, more commonly, building the molecule from ¹⁵N-containing precursors.

A generalized workflow for the unlabeled compound is presented below.





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Caption: General workflow for the synthesis of 3,5-Diamino-4-chlorobenzonitrile.



Methodology:

- Dinitration: To a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid, the starting material (e.g., 4-chlorobenzonitrile) is added slowly.[5] The reaction is carefully monitored and stirred for several hours before being quenched on ice. The resulting dinitro derivative is collected by filtration.[5]
- Reduction: The intermediate dinitrobenzonitrile is suspended in a suitable solvent like ethanol.[5] A reducing agent, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon (Pd/C), is used to reduce the two nitro groups to amino groups.[5][6] The reaction is typically monitored by thin-layer chromatography (TLC).
- Purification: After the reaction is complete, the crude product is isolated. Purification is achieved through standard laboratory techniques such as recrystallization from a suitable solvent system or column chromatography on silica gel.

Analytical Characterization

To confirm the identity, purity, and isotopic labeling of the final product, a suite of analytical techniques would be employed:

- Mass Spectrometry (MS): To confirm the molecular weight and verify the successful incorporation of the two ¹⁵N atoms.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: To confirm the aromatic proton environment.
 - ¹³C NMR: To identify all unique carbon atoms in the molecule.
 - 15N NMR: To directly observe the labeled nitrogen atoms and confirm their chemical environment.
- Infrared (IR) Spectroscopy: To identify key functional groups. Expected peaks would include N-H stretching for the amino groups (typically 3300-3500 cm⁻¹) and a strong, sharp peak for the nitrile (C≡N) group around 2210-2240 cm⁻¹.



 High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

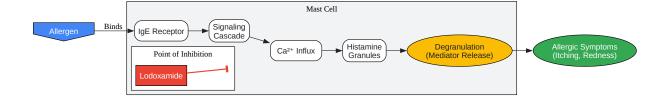
Biological Significance and Application Intermediate for Labeled Lodoxamide

The primary application of 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ is as a key intermediate in the chemical synthesis of Lodoxamide-¹⁵N₂,d₂.[1] Lodoxamide is a well-established mast cell stabilizer used as an anti-allergic ophthalmic drug to treat conditions like allergic conjunctivitis. [1][7] The stable isotope-labeled version allows researchers to use it as an internal standard in quantitative bioanalytical assays (e.g., LC-MS/MS) for pharmacokinetic and metabolism studies.

Lodoxamide's Signaling Pathway: Mast Cell Stabilization

Mast cells are key players in Type 1 hypersensitivity reactions.[7][8] When an allergen binds to IgE antibodies on the mast cell surface, it triggers a signaling cascade that leads to degranulation—the release of inflammatory mediators like histamine and leukotrienes.[9][10]

Lodoxamide exerts its therapeutic effect by stabilizing the mast cell membrane, thereby preventing degranulation.[7][9] While the precise mechanism is not fully elucidated, it is believed to work by preventing the influx of calcium ions (Ca²⁺) into the mast cell, a critical step for the fusion of granular vesicles with the cell membrane and subsequent mediator release.[7] [8][10]





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Caption: Lodoxamide inhibits the mast cell degranulation cascade by preventing Ca²⁺ influx.

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